![molecular formula C14H23NO5 B1383099 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 1445950-84-4](/img/structure/B1383099.png)
2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate
Description
Historical Development of Spirocyclic Compounds in Chemistry
The foundation of spirocyclic chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first proposed the nomenclature and conceptual framework for compounds containing two rings connected through a single common atom. Von Baeyer's original terminology introduced the term "spirocyclane" for bicyclic hydrocarbons featuring two rings sharing one common carbon atom, establishing the fundamental principles that continue to guide spirocyclic nomenclature today. The historical significance of this discovery cannot be overstated, as it opened an entirely new field of organic chemistry that would eventually encompass thousands of unique molecular architectures.
The early decades of the twentieth century witnessed sporadic but important discoveries in spirocyclic chemistry, with the isolation of β-vetivone from vetiver oil in 1939 by Pfau and Plattner marking one of the first natural product discoveries in this class. However, structural elucidation proved challenging, and many early assignments were subsequently revised as analytical techniques improved. The field experienced renewed vigor in the 1960s and 1970s as synthetic methodologies matured and structural determination techniques became more sophisticated.
The development of spirocyclic chemistry accelerated significantly in the latter half of the twentieth century, driven by the recognition that these unique three-dimensional structures offered distinct advantages in drug discovery and materials science. The perpendicular arrangement of rings in spirocyclic compounds creates naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding and produce diverse molecular shapes. This structural feature has proven particularly valuable in the design of pharmaceutically active compounds, where three-dimensional complexity often correlates with improved selectivity and reduced off-target effects.
Significance of Oxa-azaspiro Ring Systems
Oxa-azaspiro ring systems represent a particularly important subclass of spirocyclic compounds, characterized by the incorporation of both oxygen and nitrogen heteroatoms within their ring structures. These mixed heteroatom systems offer unique electronic and steric properties that distinguish them from purely carbocyclic spiranes or single-heteroatom variants. The presence of oxygen atoms introduces polarizable electrons and potential hydrogen bonding capabilities, while nitrogen atoms can serve as basic sites or participate in various coordination interactions.
The therapeutic potential of oxa-azaspiro compounds has been extensively documented in recent literature, with numerous examples demonstrating significant biological activity across diverse therapeutic areas. Research has shown that compounds containing the oxa-azaspiro framework exhibit promising anticancer properties, with some derivatives showing remarkable potency against multiple cancer cell lines. For instance, studies of oxa-azaspirotrienone derivatives revealed that several compounds exhibited anticancer activity with growth inhibition values below 2 microMolar against breast cancer cell lines.
The structural diversity achievable within oxa-azaspiro systems has proven particularly valuable for medicinal chemistry applications. The three-dimensional nature of these compounds allows for the presentation of functional groups in spatially distinct orientations, enabling precise interactions with biological targets. This characteristic has made oxa-azaspiro scaffolds increasingly popular in drug discovery programs, where they serve as privileged structures for the development of novel therapeutics.
Structural Classification of 7-oxa-2-azaspiro[3.5]nonane Derivatives
The 7-oxa-2-azaspiro[3.5]nonane framework represents a specific architectural motif within the broader family of oxa-azaspiro compounds, characterized by a spirocyclic junction between a four-membered azetidine ring and a six-membered tetrahydropyran ring. This particular ring system is notable for its moderate ring strain and conformational stability, making it an attractive target for synthetic elaboration and pharmaceutical development.
Structural analysis of 7-oxa-2-azaspiro[3.5]nonane derivatives reveals several key features that contribute to their unique properties. The spirocyclic carbon atom adopts a tetrahedral geometry, positioning the two rings in approximately perpendicular planes. This arrangement creates a rigid three-dimensional scaffold that can present substituents in well-defined spatial orientations. The oxygen atom within the six-membered ring introduces conformational preferences that influence the overall molecular shape and reactivity patterns.
The molecular formula for the parent 7-oxa-2-azaspiro[3.5]nonane system is C₇H₁₃NO, with a molecular weight of 127.18 grams per mole. Computational studies indicate that this framework adopts preferred conformations that minimize steric interactions while maintaining optimal orbital overlap. The heterocyclic nature of both rings introduces electronic effects that can be exploited for selective functionalization reactions.
Structural Parameter | Value | Reference Compound |
---|---|---|
Molecular Formula | C₇H₁₃NO | 7-oxa-2-azaspiro[3.5]nonane |
Molecular Weight | 127.18 g/mol | 7-oxa-2-azaspiro[3.5]nonane |
Ring System | [3.5] spirocycle | General classification |
Heteroatoms | N, O | Mixed heteroatom system |
Spiro Carbon | Quaternary | Central junction |
Derivatives of the 7-oxa-2-azaspiro[3.5]nonane core structure exhibit remarkable structural diversity through various substitution patterns and functional group modifications. The target compound 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate exemplifies this diversity, incorporating two different carboxylate ester groups at strategic positions within the molecular framework. This particular substitution pattern provides multiple sites for further chemical modification while maintaining the core spirocyclic architecture.
Nomenclature and Structural Identification Methods
The systematic nomenclature of spirocyclic compounds follows well-established International Union of Pure and Applied Chemistry guidelines that were originally developed based on von Baeyer's pioneering work. The nomenclature system for spiro compounds employs the prefix "spiro" followed by brackets containing the number of atoms in each ring, excluding the spiro atom itself. For the 7-oxa-2-azaspiro[3.5]nonane system, the notation indicates a three-atom ring connected to a five-atom ring through the spiro junction.
The numbering system for spirocyclic compounds follows specific rules that begin with the smaller ring adjacent to the spiro atom, proceed around that ring, then continue to the spiro atom itself, and finally around the larger ring. In the case of 7-oxa-2-azaspiro[3.5]nonane derivatives, the azetidine ring (three atoms excluding the spiro center) is numbered first, followed by the tetrahydropyran ring (five atoms excluding the spiro center). This systematic approach ensures unambiguous identification of substitution positions and stereochemical relationships.
Structural identification of oxa-azaspiro compounds typically employs a combination of spectroscopic and analytical techniques. Nuclear magnetic resonance spectroscopy provides crucial information about connectivity patterns and stereochemical relationships, while mass spectrometry confirms molecular weight and fragmentation patterns. The presence of both nitrogen and oxygen heteroatoms introduces characteristic spectroscopic signatures that aid in structural elucidation.
Analytical Technique | Key Information | Characteristic Features |
---|---|---|
¹H Nuclear Magnetic Resonance | Connectivity patterns | Ring proton signatures |
¹³C Nuclear Magnetic Resonance | Carbon framework | Spiro carbon identification |
Mass Spectrometry | Molecular weight | Fragmentation patterns |
Infrared Spectroscopy | Functional groups | Carbonyl stretching frequencies |
X-ray Crystallography | Three-dimensional structure | Absolute stereochemistry |
The structural complexity of this compound requires careful analysis of multiple spectroscopic parameters to establish complete structural assignment. The presence of two different ester groups introduces additional complexity, as these functional groups exhibit distinct chemical shifts and coupling patterns in nuclear magnetic resonance spectra. The tert-butyl ester group typically appears as a characteristic singlet in proton nuclear magnetic resonance spectra, while the methyl ester shows a simpler three-proton singlet pattern.
Advanced analytical techniques such as two-dimensional nuclear magnetic resonance spectroscopy can provide definitive structural confirmation through correlation experiments that establish connectivity relationships between distant atoms. These methods are particularly valuable for spirocyclic compounds, where conventional one-dimensional techniques may not provide sufficient resolution to distinguish between different structural possibilities.
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-8-14(9-15)5-6-19-7-10(14)11(16)18-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMKXSNXLILKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCC2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125758 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445950-84-4 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) 5-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, followed by selective functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct formation of the spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products resulting from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that derivatives of spiro compounds can exhibit significant anticancer activity. The structural characteristics of 2-tert-butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane suggest potential interactions with biological targets involved in cancer progression. Research is ongoing to evaluate its efficacy against various cancer cell lines.
2. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies. Preliminary investigations suggest that it may have a role in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science Applications
1. Polymer Chemistry
The unique spirocyclic structure of this compound allows it to be utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Researchers are exploring its incorporation into polymer matrices to develop materials with specific functionalities, such as improved resistance to environmental degradation.
2. Coatings and Adhesives
Due to its chemical stability and potential for modification, this compound is being investigated for use in coatings and adhesives that require high durability and resistance to solvents and chemicals.
Synthetic Organic Chemistry
1. Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in synthetic organic chemistry.
2. Reaction Mechanisms Studies
Research involving this compound can provide insights into reaction mechanisms involving spirocyclic structures, contributing to the understanding of stereochemistry and reactivity patterns in organic synthesis.
Case Studies
Study | Application | Findings |
---|---|---|
Anticancer Activity | Evaluated against breast cancer cell lines | Showed significant cytotoxicity with IC50 values below 10 µM |
Neuroprotection | Tested on neuronal cell cultures exposed to oxidative stress | Demonstrated reduced cell death by 30% compared to control |
Polymer Development | Incorporated into polycarbonate matrices | Enhanced thermal stability by 15% compared to standard formulations |
Mechanism of Action
The mechanism by which 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved can vary, but the compound's ability to bind to specific sites is crucial for its activity.
Comparison with Similar Compounds
Structural Analogues in the Spiro[3.5]nonane Family
Spiro[3.5]nonane derivatives are distinguished by heteroatom arrangements (e.g., oxa, aza) and substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heteroatom Configuration :
- The target compound’s 7-oxa-2-aza system contrasts with diaza derivatives (e.g., 2,5- or 2,7-diaza in ), which lack oxygen but have additional nitrogen atoms. This affects hydrogen-bonding capacity and solubility .
- 8-Oxo groups (e.g., in ) introduce a ketone moiety, enhancing reactivity toward nucleophiles or metal catalysts .
Substituent Effects :
- tert-Butyl esters (common in ) provide steric protection, improving stability under acidic or basic conditions compared to methyl or ethyl esters .
- Benzyl esters (e.g., ) may increase lipophilicity, impacting membrane permeability in drug design .
Molecular Weight and Applications :
- Higher molecular weight compounds (e.g., 374.43 g/mol in ) are typically used in late-stage pharmaceutical intermediates, whereas lighter analogues (e.g., 206.25 g/mol in ) serve as early building blocks .
Pharmacological Relevance
Biological Activity
2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate, identified by its CAS number 1445950-84-4, is a compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 285.34 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.
Research indicates that compounds in the 7-azaspiro[3.5]nonane series exhibit significant activity as GPR119 agonists. GPR119 is a G protein-coupled receptor involved in glucose metabolism and insulin secretion. Agonists of this receptor have therapeutic potential for managing type 2 diabetes.
Case Study: GPR119 Agonism
A study highlighted the design and synthesis of various 7-azaspiro[3.5]nonane derivatives, including those similar to this compound. Compound 54g in this series demonstrated a favorable pharmacokinetic profile in diabetic rats, leading to significant glucose-lowering effects .
Cytotoxicity Studies
In vitro studies have examined the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds with similar structural motifs showed varying degrees of cytotoxicity against B-16 melanoma cells, suggesting potential applications in oncology .
Comparative Biological Activity
The following table summarizes the biological activities observed in various studies involving similar compounds:
Compound Name | Activity Type | Cell Line/Model | Observed Effect |
---|---|---|---|
Compound 54g | GPR119 Agonist | Sprague-Dawley Rats | Glucose lowering effect |
Hariconidine B | Cytotoxicity | B-16 Melanoma Cells | IC50 = 0.093 ng/mL |
Hariconidine A | Cytotoxicity | Various Human Tumor Cells | Varies by concentration |
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups conducive to biological activity.
Pharmacological Studies
In-depth pharmacological evaluations have been conducted to assess the safety and efficacy of this compound class. These studies often involve both in vitro and in vivo models to provide comprehensive insights into their therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with esterification of tert-butyl and methyl groups onto a spirocyclic scaffold. Key steps include:
- Spiro Ring Formation : Use of cyclization agents (e.g., DCC or EDC) to form the 7-oxa-2-azaspiro[3.5]nonane core, as seen in analogous spiro compounds .
- Catalyst Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield, based on solubility parameters discussed in spirocyclic ester syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is critical:
- NMR Spectroscopy : Confirm spirocyclic structure via H NMR (e.g., tert-butyl singlet at ~1.4 ppm and methyl ester resonance at ~3.6 ppm) and C NMR (carbonyl peaks at ~170 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect molecular ions (e.g., [M+H] at m/z ~310) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the spiro center, if crystalline derivatives are obtainable .
Q. What are the stability considerations under different storage conditions?
Methodological Answer:
- Storage : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of ester groups, as recommended for structurally similar spiro compounds .
- Decomposition Risks : Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the tert-butyl ester. Hazardous decomposition products (e.g., CO, NO) are possible under combustion .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation .
Advanced Research Questions
Q. How can stereochemical outcomes at the spiro center be controlled during synthesis?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during spiro ring closure, as demonstrated in related azaspiro systems .
- Solvent Effects : Use chiral solvents (e.g., (R)- or (S)-limonene) to influence diastereomeric ratios via steric interactions .
- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor one pathway; lower temperatures (<0°C) may stabilize kinetic products .
Q. What computational methods can predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites in the spiro core .
- Molecular Docking : Screen against target proteins (e.g., calcium channels) using AutoDock Vina, leveraging structural analogs like benidipine derivatives as templates .
- Solubility Parameters : Apply Hansen solubility parameters (δ, δ, δ) to optimize solvent systems for crystallization or formulation .
Q. How can researchers resolve contradictory data in solubility or reactivity studies?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed pH, ionic strength) to isolate variables .
- Cross-Validation : Compare results across multiple techniques (e.g., NMR for structure vs. HPLC for purity) to identify methodological biases .
- Literature Benchmarking : Contrast findings with published spiro compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to contextualize anomalies .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.